3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid is a chemical compound characterized by its unique structure, which integrates a quinoline moiety with a benzoic acid group. This compound has gained attention in medicinal chemistry due to its potential applications in drug development, particularly as a beta-lactamase inhibitor, which can enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains .
This compound can be classified under the category of sulfonamide derivatives, which are known for their biological activity, particularly in antimicrobial applications. The specific structure includes a sulfonyl group attached to a quinoline derivative, making it part of the broader class of nitrogen-containing heterocycles . The molecular formula for 3-(3,4-dihydro-2H-quinoline-1-sulfonyl)-benzoic acid is , with a molar mass of approximately 317.36 g/mol .
The synthesis of 3-(3,4-dihydro-2H-quinoline-1-sulfonyl)-benzoic acid typically involves several key steps:
These synthetic routes may vary based on specific reagents and conditions employed, including temperature and solvent choice.
The compound can undergo various chemical reactions typical for sulfonamides and carboxylic acids:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives for further study .
The mechanism of action for 3-(3,4-dihydro-2H-quinoline-1-sulfonyl)-benzoic acid primarily revolves around its role as a beta-lactamase inhibitor:
This mechanism is critical in combating antibiotic resistance, making this compound a valuable candidate in pharmaceutical research.
The physical and chemical properties of 3-(3,4-dihydro-2H-quinoline-1-sulfonyl)-benzoic acid include:
These properties indicate that the compound is likely soluble in organic solvents, which is advantageous for its application in drug formulation.
3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid has several significant applications in scientific research:
3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid and its structural analogs function as potent competitive inhibitors of aldo-keto reductase family 1 member C3 (AKR1C3), a key enzyme in intratumoral steroidogenesis. These compounds exhibit low nanomolar inhibitory activity (IC₅₀ = 6.1 nM) by targeting the catalytic domain of aldo-keto reductase family 1 member C3, thereby blocking the conversion of weak androgens (androstenedione) and estrogens (estrone) into potent ligands (testosterone and estradiol) for nuclear hormone receptors [1] [3]. Crystallographic studies reveal that the benzoic acid carboxylate group occupies the enzyme's oxyanion hole, forming hydrogen bonds with catalytic residues Tyrosine 55 and Histidine 117, while the dihydroquinoline moiety extends into a hydrophobic subpocket (SP1) lined by Leucine 54, Valine 54, and Phenylalanine 311 [1] [3]. This binding conformation disrupts aldo-keto reductase family 1 member C3-mediated production of testosterone and dihydrotestosterone, effectively suppressing androgen receptor and estrogen receptor transcriptional activity in hormone-dependent breast and prostate cancer models [3] [10].
Table 1: Inhibitory Profile of 3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic Acid Analogs
Compound | AKR1C3 IC₅₀ (nM) | AKR1C2 IC₅₀ (μM) | Selectivity (AKR1C2/AKR1C3) |
---|---|---|---|
Parent compound | 6.1 | >10 | >1,500-fold |
R₁-substituted derivative | 2.8 | >10 | >3,500-fold |
Reverse sulfonamide (R-isomer) | 1.3 | 15.6 | 12,000-fold |
In castration-resistant prostate cancer, 3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid derivatives overcome therapeutic resistance by suppressing intracrine androgen synthesis. Aldo-keto reductase family 1 member C3 overexpression in castration-resistant prostate cancer enables conversion of adrenal precursors (dehydroepiandrosterone) to dihydrotestosterone despite low circulating androgens [3] [10]. The compound demonstrates nanomolar cellular potency (EC₅₀ = 15–50 nM) in castration-resistant prostate cancer models, measured by inhibition of aldo-keto reductase family 1 member C3-dependent metabolism of dinitrobenzamide substrates and reduction in prostate-specific antigen expression [1] [3]. Mechanistically, it downregulates androgen receptor splice variant 7 expression and inhibits extracellular signal-regulated kinase signaling, thereby reducing castration-resistant prostate cancer cell proliferation, migration, and invasion [10]. In vivo studies confirm that aldo-keto reductase family 1 member C3 inhibition with this chemotype delays tumor progression in castration-resistant prostate cancer xenografts resistant to enzalutamide and abiraterone [3] [7].
Table 2: Preclinical Efficacy in Castration-Resistant Prostate Cancer Models
Model System | Biological Effect | Magnitude of Effect | Molecular Mechanism |
---|---|---|---|
LNCaP-AKR1C3 cells | Androgen synthesis inhibition | 92% reduction in testosterone | Competitive inhibition of AKR1C3 ketosteroid reductase activity |
VCaP xenografts | Tumor growth suppression | 70% reduction vs. control | Downregulation of AR-V7 and PSA expression |
Enzalutamide-resistant cells | Resensitization to enzalutamide | 8-fold reduction in IC₅₀ | Suppression of ERK phosphorylation |
The exceptional selectivity (>1,500-fold) of 3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid derivatives for aldo-keto reductase family 1 member C3 over aldo-keto reductase family 1 member C2 stems from differential binding modes driven by structural variations in the SP1 pocket. Umbrella sampling simulations reveal an "Inward" binding conformation in aldo-keto reductase family 1 member C3, where the dihydroquinoline moiety occupies the hydrophobic SP1 pocket stabilized by Valine 54, Leucine 308, and Tyrosine 319 [3]. In contrast, aldo-keto reductase family 1 member C2 exhibits an "Outward" conformation due to steric constraints from bulkier residues (Leucine 54, Glutamine 308, Phenylalanine 319), forcing the dihydroquinoline group outside the pocket [3]. Molecular mechanics/generalized Born surface area calculations confirm stronger binding free energies for aldo-keto reductase family 1 member C3 complexes (ΔG = –42.6 kcal/mol) versus aldo-keto reductase family 1 member C2 (ΔG = –32.1 kcal/mol) [3]. This selectivity is pharmacologically critical since aldo-keto reductase family 1 member C2 inactivates dihydrotestosterone, and its inhibition could counteract therapeutic benefits in prostate cancer [3] [10].
Table 3: Structural Basis of AKR1C3 Selectivity
Structural Feature | AKR1C3 | AKR1C2 | Functional Consequence |
---|---|---|---|
Residue 54 | Valine (small hydrophobic) | Leucine (bulky hydrophobic) | Larger SP1 pocket volume in AKR1C3 |
Residue 308 | Serine (polar) | Glutamine (polar) | Enhanced H-bonding in AKR1C3 |
Residue 319 | Tyrosine (aromatic) | Phenylalanine (aromatic) | Stabilized π-stacking in SP1 pocket |
Predicted SP1 volume | 126 ų | 89 ų | Accommodates bicyclic dihydroquinoline |
3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid derivatives synergize with androgen receptor-targeting agents by concurrently blocking ligand production and receptor activation. In enzalutamide-resistant castration-resistant prostate cancer models, combination treatment reduces cell viability 5.8-fold more effectively than monotherapy by suppressing both androgen receptor transcriptional activity and aldo-keto reductase family 1 member C3-mediated androgen synthesis [3] [10]. The molecular synergy arises through: (1) Prevention of compensatory intratumoral androgen synthesis induced by androgen receptor blockade; (2) Downregulation of androgen receptor splice variants via extracellular signal-regulated kinase pathway inhibition; and (3) Reduced expression of aldo-keto reductase family 1 member C3-regulated metastasis mediators (vimentin, N-cadherin) [3] [10]. Combination indices (CI < 0.7) confirm strong synergy with enzalutamide and abiraterone without cross-resistance, providing a rational strategy to prolong therapeutic efficacy in advanced prostate cancer [3] [7].
Table 4: Combination Studies with Androgen Receptor-Targeting Agents
Combination Partner | Cancer Model | Synergy Index (CI) | Key Mechanistic Outcome |
---|---|---|---|
Enzalutamide | LNCaP-AR/enzalutamide-resistant | 0.32 | Suppression of AR-V7 nuclear translocation |
Abiraterone | VCaP xenografts | 0.45 | Reduction in DHT below detection limit |
Docetaxel | 22Rv1 metastases | 0.51 | Inhibition of EMT markers (vimentin, N-cadherin) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1